Clopidogrel impurity C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

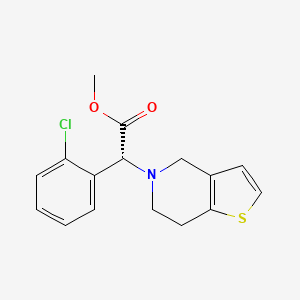

methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWGGQPFAXNFI-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317036 | |

| Record name | (R)-Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-69-9 | |

| Record name | (R)-Clopidogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295YY352H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Structure of Clopidogrel Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Clopidogrel impurity C, a critical consideration in the pharmaceutical development and quality control of the antiplatelet agent Clopidogrel. Understanding the structure of this and other impurities is paramount for ensuring the safety, efficacy, and stability of the final drug product.

Chemical Identity and Structure

This compound is chemically identified as Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate .[1][2][3] It is also commonly referred to by several synonyms, including Clopidogrel USP Related Compound C and the R-isomer of Clopidogrel.[1][4][5][6][7] The impurity is the (R)-enantiomer of Clopidogrel, which is the (S)-enantiomer.

The chemical structure of this compound is presented below. It consists of a thienopyridine ring system linked to a methyl acetate (B1210297) group through a chiral center. A 2-chlorophenyl group is also attached to this chiral carbon.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical data for this compound. The data is primarily for the sulfate (B86663) salt, which is a common form for analytical standards.

| Property | Value | Reference(s) |

| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate | [1][2] |

| Synonyms | Clopidogrel USP Related Compound C, (R)-Clopidogrel | [1][4][5][8] |

| CAS Number (Sulfate) | 120202-71-3 | [1][3][4][9] |

| Molecular Formula | C₁₆H₁₆ClNO₂S | [9] |

| Molecular Weight | 321.82 g/mol | [9] |

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in pharmaceutical samples are typically performed using chromatographic techniques. Several methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for separating and quantifying Clopidogrel and its impurities is reverse-phase HPLC.

-

Workflow Diagram:

Caption: General workflow for HPLC analysis of Clopidogrel impurities.

-

Typical Methodologies:

-

Column: C18 columns are frequently used for the separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.

-

Detection: UV detection is typically performed at a wavelength around 220 nm.[5]

-

System Suitability: Parameters such as resolution, tailing factor, and theoretical plates are monitored to ensure the performance of the chromatographic system.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and sensitive quantification, LC-MS is a powerful tool.

-

Methodology: LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This allows for the determination of the mass-to-charge ratio of the impurity, confirming its identity. Electrospray ionization (ESI) is a commonly used ionization technique.

Capillary Electrophoresis (CE)

Capillary electrophoresis has also been employed for the separation of Clopidogrel and its impurities, including the chiral separation of the enantiomers.

-

Methodology: This technique utilizes an electric field to separate ions based on their electrophoretic mobility. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.

Quantitative Data

The following table summarizes quantitative data from a validated capillary electrophoresis method for the determination of Clopidogrel and its impurities.

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 0.13 µg/mL | [10][] |

| Limit of Quantitation (LOQ) | 0.4 µg/mL | [10][] |

| Linearity Range | 0.4 - 300 µg/mL | [10][] |

Signaling Pathways and Logical Relationships

The presence of this compound is a critical quality attribute that is monitored during drug development and manufacturing. The logical relationship for controlling this impurity is outlined below.

Caption: Logical workflow for the control of this compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 4. wjpls.org [wjpls.org]

- 5. hplc.eu [hplc.eu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. vivanls.com [vivanls.com]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Clopidogrel Impurity C

This technical guide provides a comprehensive overview of Clopidogrel (B1663587) Impurity C, a known related substance of the antiplatelet drug Clopidogrel. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Chemical Identity and Properties

Clopidogrel Impurity C is the (R)-enantiomer of Clopidogrel.[1][] While Clopidogrel is the therapeutically active (S)-enantiomer, its R-counterpart is considered an impurity with no anti-aggregating activity.[][3]

Table 1: Chemical Identifiers and Properties of this compound

| Parameter | Value | Reference |

| CAS Number | 120202-71-3 | [1][4][5][6][7][8] |

| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate hydrogen sulfate (B86663) | [1][4][7] |

| Synonyms | Clopidogrel USP Related Compound C, Clopidogrel Bisulfate R-Isomer, (R)-Clopidogrel Hydrogen Sulfate | [1][4][5][6][7] |

| Molecular Formula | C16H16ClNO2S · H2SO4 | [1][5][8] |

| Molecular Weight | 419.90 g/mol | [1][8] |

| Freebase CAS Number | 120202-69-9 | [9] |

| Freebase Molecular Formula | C16H16ClNO2S | [9] |

| Freebase Molecular Weight | 321.82 g/mol | [7] |

Synthesis and Formation

This compound can be synthesized for use as a reference standard in analytical testing. One method involves the chiral resolution of racemic clopidogrel hydrochloride.

A patented method describes the synthesis of this compound by reacting the split mother liquor of racemic clopidogrel hydrochloride with d-camphorsulfonic acid. This process precipitates the d-camphorsulfonic acid salt of the levorotatory clopidogrel, which is then converted to the hydrogen sulfate salt, yielding Impurity C.[10]

Another synthetic approach involves the preparation of the (R)-methyl-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) acetate (B1210297) from (R)-(2-chlorophenyl)-(4, 5, 6, 7-4H-thieno [3,2,-c]pyrid-5-yl) sodium acetate.[11]

Analytical Methodologies

Accurate quantification of this compound is crucial for ensuring the quality and safety of Clopidogrel drug products. Various analytical techniques have been developed for its separation and determination.

3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the analysis of Clopidogrel and its impurities.

-

Method 1: Stability-Indicating HPLC

-

Column: Kromasil 100 C18

-

Mobile Phase: Gradient elution with 0.1% Trifluoroacetic acid in water (Pump A) and 0.1% Trifluoroacetic acid in Acetonitrile (Pump B).

-

Gradient Program:

-

T0.01: 80% A, 20% B

-

T25: 50% A, 50% B

-

T26: 80% A, 20% B

-

T35: 80% A, 20% B

-

-

Flow Rate: 1.0 ml/min

-

Column Temperature: 45 °C

-

Detection: UV at 220 nm

-

Reference: This method was developed to separate unknown impurities generated during stability studies of Clopidogrel tablets.[12]

-

-

Method 2: Enantiospecific Liquid Chromatography

-

Detection: UV at 220 nm.

-

Application: This method is used for the determination of impurities and assay of Clopidogrel, including the R-enantiomer (Impurity C).[13]

-

3.2. Capillary Zone Electrophoresis (CZE)

A capillary zone electrophoresis method has been developed for the separation of Clopidogrel from its impurities A, B, and C.[]

-

Capillary: Uncoated fused-silica capillary (50.0 μm internal diameter, 31.2 cm total length).[]

-

Background Electrolyte: 35 mM of 6% sulphated β-cyclodextrin (SCD) (mass/volume).[]

Logical Relationship Diagram

The following diagram illustrates the relationship between racemic Clopidogrel and its enantiomers, including the active drug substance and Impurity C.

Caption: Chiral resolution of racemic Clopidogrel.

Experimental Workflow for Impurity Analysis

The diagram below outlines a typical workflow for the analysis of this compound in a drug product.

Caption: Workflow for this compound analysis.

References

- 1. veeprho.com [veeprho.com]

- 3. US9480680B2 - Stable pharmaceutical composition of clopidogrel free base for oral and parenteral delivery - Google Patents [patents.google.com]

- 4. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 5. karpschem.in [karpschem.in]

- 6. vivanls.com [vivanls.com]

- 7. Clopidogrel Related Compound C [saitraders.co.in]

- 8. Clopidogrel Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. hplc.eu [hplc.eu]

An In-Depth Technical Guide on the Formation Mechanism of Clopidogrel R-Isomer During Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587) is a potent antiplatelet agent widely used in the prevention of atherothrombotic events. It is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer is not only inactive but has also been associated with adverse effects, making the stereochemical purity of the final drug product a critical quality attribute. This technical guide provides a comprehensive overview of the formation mechanisms of the undesirable (R)-isomer of Clopidogrel during its synthesis, offering insights into the factors influencing its formation and methods for its control and analysis.

Mechanisms of (R)-Isomer Formation

The presence of the (R)-isomer of Clopidogrel in the final product can arise from several pathways during the synthesis. Understanding these mechanisms is crucial for developing robust and well-controlled manufacturing processes.

Racemization of (S)-Clopidogrel

The most direct route to the formation of the (R)-isomer is the racemization of the desired (S)-enantiomer. This process involves the epimerization of the chiral center at the α-position to the ester group. The hydrogen atom at this position is acidic and can be abstracted by a base to form a planar carbanion intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of (S)- and (R)-Clopidogrel.

Several factors can promote this racemization:

-

Basic Conditions: The presence of a base is the primary driver for the abstraction of the α-proton. Both strong and weak bases can facilitate racemization. Common bases used in organic synthesis, if not properly controlled, can lead to a loss of chiral purity.

-

Elevated Temperatures: Higher reaction or processing temperatures can provide the necessary activation energy for the deprotonation-reprotonation sequence, thus accelerating the rate of racemization.

-

Solvent Effects: The choice of solvent can influence the rate of racemization. Polar aprotic solvents may stabilize the carbanion intermediate, potentially facilitating the process.

Use of Racemic Starting Materials and Inefficient Resolution

Many synthetic routes to Clopidogrel start from racemic intermediates, such as racemic 2-(2-chlorophenyl)glycine or its derivatives. These routes rely on a resolution step later in the synthesis to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. The formation of the (R)-isomer in the final product can occur if:

-

The resolution is incomplete: Fractional crystallization, a common method for resolution, may not achieve 100% separation, leaving residual (R)-isomer in the mother liquor which can contaminate the (S)-isomer crystals.

-

Racemization occurs after resolution: If the resolved (S)-intermediate or final (S)-Clopidogrel is subjected to conditions that promote racemization (as described above), the chiral purity gained during resolution can be compromised.

Epimerization of Chiral Intermediates

Even in asymmetric syntheses that aim to produce only the (S)-enantiomer from the outset, there is a risk of epimerization of chiral intermediates. If a chiral intermediate in the synthetic pathway is susceptible to racemization under the reaction conditions of a subsequent step, the (R)-isomer of that intermediate will be formed. This will then be carried through the remaining synthetic steps to yield (R)-Clopidogrel in the final product. For instance, the conversion of an amide intermediate to the final ester in acidic medium at high temperature has been reported to lead to racemization.

Quantitative Data on R-Isomer Formation

The following table summarizes available data on the conditions that can lead to the formation of the (R)-isomer or racemization. It is important to note that much of the quantitative data comes from patent literature focused on the racemization of the undesired (R)-isomer for recycling purposes, which in turn provides insight into the conditions that can cause racemization of the (S)-isomer.

| Reaction/Condition | Parameter(s) | Observation | Reference |

| Racemization of (R)-Clopidogrel | Catalytic amount of potassium t-butoxide in a hydrocarbon solvent at < 20°C (preferably ~0°C) | Conversion of a portion of (R)-Clopidogrel to (S)-Clopidogrel, indicating racemization occurs. | [1] |

| Resolution of Racemic Clopidogrel | Use of L-(-)-camphor sulfonic acid in acetone | Yields (+)-Clopidogrel camphor (B46023) sulfonate with a chiral purity of 99.55%. The mother liquor is enriched with the (R)-isomer. | |

| Conversion of Amide to Ester | Methanol (B129727) and sulfuric acid at 70°C for 35 hours | Leads to the formation of racemic Clopidogrel, indicating racemization under these conditions. | |

| Chiral Stability in Suspension | Storage at room temperature (25°C) vs. refrigeration (4°C) | More chiral inversion (formation of R-isomer) is observed at room temperature. However, even at room temperature, less than 2% inversion occurred over 60 days. | [2] |

| Base-catalyzed Racemization | Potassium carbonate in methanol at 15-20°C | The (R)-clopidogrel base is treated to form the racemic base, which can be recycled. | |

| pH Adjustment | Adjustment of pH to 7.0 with 10% sodium carbonate solution | This step is used to liberate the free base from the camphor sulfonate salt. Careful control is needed to avoid racemization. |

Experimental Protocols

Protocol for Racemization of (R)-Clopidogrel for Recycling

This protocol is adapted from patent literature and describes a method to racemize the undesired (R)-isomer, allowing it to be recycled back into the resolution process, thereby improving the overall yield of the (S)-isomer.

-

Preparation of the (R)-Clopidogrel Free Base: The mother liquor from the resolution of racemic Clopidogrel, which is enriched in the (R)-enantiomer, is treated with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to neutralize the resolving agent and liberate the free base of (R)-Clopidogrel.

-

Extraction: The (R)-Clopidogrel free base is extracted into an organic solvent (e.g., toluene (B28343) or another hydrocarbon).

-

Drying: The organic phase is dried, for example, by azeotropic distillation.

-

Racemization: The dried solution of (R)-Clopidogrel is cooled to a low temperature (e.g., 0°C). A catalytic amount of a strong base, such as potassium t-butoxide, is added. The reaction mixture is stirred for a short period (e.g., 20-30 minutes) to effect racemization.

-

Quenching: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base.

-

Work-up: The solution is washed with water to remove salts. The organic phase, now containing racemic Clopidogrel, can be concentrated and subjected to another round of resolution.

Protocol for Chiral Resolution of Racemic Clopidogrel

This protocol describes a typical method for separating the (S)- and (R)-enantiomers of Clopidogrel using a chiral resolving agent.

-

Dissolution: Racemic Clopidogrel free base is dissolved in a suitable solvent, such as acetone.

-

Addition of Resolving Agent: A solution of a chiral resolving agent, typically L-(-)-camphorsulfonic acid monohydrate, in the same solvent is added to the solution of racemic Clopidogrel.

-

Crystallization: The mixture is stirred, and the diastereomeric salt of (S)-Clopidogrel with the resolving agent, which is less soluble, preferentially crystallizes out of the solution. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.

-

Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the enantiomerically pure (S)-Clopidogrel free base.

-

Salt Formation: The (S)-Clopidogrel free base is then converted to its bisulfate salt by treatment with sulfuric acid in a suitable solvent.

Protocol for Chiral HPLC Analysis of Clopidogrel

This protocol outlines a method for the quantitative determination of the enantiomeric purity of a Clopidogrel sample.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 µm), is effective for separating the enantiomers of Clopidogrel.[3][4]

-

Mobile Phase: A mixture of methanol and water (e.g., 100:15 v/v) can be used as the mobile phase.[3][4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: A solution of the Clopidogregrel sample is prepared in the mobile phase at a suitable concentration (e.g., 0.1 mg/mL). The solution should be filtered through a 0.45 µm filter before injection.

-

Analysis: The sample solution is injected into the HPLC system. The retention times for the (S)- and (R)-enantiomers are determined using reference standards. The peak areas of the two enantiomers in the sample chromatogram are used to calculate the enantiomeric excess and the percentage of the (R)-isomer.

Visualizations

Racemization Mechanism of Clopidogrel

Caption: Racemization of (S)-Clopidogrel via a planar carbanion intermediate.

Synthetic Pathway Highlighting R-Isomer Formation

Caption: Synthetic route to Clopidogrel showing key stages for R-isomer presence.

Experimental Workflow for Chiral Purity Analysis

Caption: Workflow for the determination of Clopidogrel enantiomeric purity by HPLC.

Conclusion

The formation of the (R)-isomer of Clopidogrel during synthesis is a critical aspect to control to ensure the quality, safety, and efficacy of the final drug product. The primary mechanisms for its formation are racemization of the desired (S)-enantiomer under basic or harsh temperature conditions, and the incomplete resolution of racemic intermediates. A thorough understanding of these mechanisms and the factors that influence them, such as temperature, pH, and solvent, is essential for the development of a robust and controlled manufacturing process. Furthermore, the implementation of efficient chiral resolution techniques and validated analytical methods for monitoring enantiomeric purity are indispensable. By carefully controlling the synthetic process and implementing strategies for the recycling of the unwanted (R)-isomer through racemization, it is possible to produce high-purity (S)-Clopidogrel in an efficient and cost-effective manner.

References

- 1. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]

- 2. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physicochemical properties of Clopidogrel impurity C

An In-depth Technical Guide on the Physicochemical Properties of Clopidogrel Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as Clopidogrel USP Related Compound C or the (R)-enantiomer of Clopidogrel. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Clopidogrel.

Introduction

Clopidogrel is an antiplatelet agent widely used to inhibit blood clots in various cardiovascular diseases. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is the (R)-enantiomer of Clopidogrel and is considered a process-related impurity. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification, as well as for understanding its potential impact on the quality of the final drug product.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data has been compiled from various sources to provide a comprehensive reference.

| Property | Value |

| Chemical Name | Methyl (-)-(R)-(o-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridine-5(4H)-yl]acetate hydrogen sulfate[1] |

| Synonyms | Clopidogrel USP Related Compound C; Clopidogrel Bisulfate R-Isomer[2] |

| Chemical Structure | (Refer to a chemical drawing of the R-enantiomer of Clopidogrel) |

| Molecular Formula | C₁₆H₁₆ClNO₂S · H₂SO₄ (Hydrogen Sulfate Salt)[3] C₁₆H₁₆ClNO₂S (Free Base)[4] |

| Molecular Weight | 419.90 g/mol (Hydrogen Sulfate Salt)[3][5][6][7] 321.82 g/mol (Free Base)[4][8] |

| CAS Number | 120202-71-3 (Hydrogen Sulfate Salt)[5] |

| Melting Point | 47-49°C[5] |

| Boiling Point | 423.7 °C at 760 mmHg[5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |

| pKa | The pKa of the parent compound, Clopidogrel, is approximately 4.5.[9] A specific experimental pKa for Impurity C is not readily available in the literature, but is expected to be very similar to that of Clopidogrel. |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical and analytical parameters of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A robust HPLC method is crucial for the separation and quantification of this compound from the active S-enantiomer and other related substances.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: Chiral Cel OD-H (250 x 4.6 mm, 5µm)

-

Mobile Phase: A mixture of n-Hexane, Ethanol, and Isopropyl alcohol (920:50:30, v/v/v) with 0.3ml of Diethylamine.

-

Flow Rate: 0.9 mL/min

-

Detection Wavelength: 240 nm

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to obtain a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the retention time and peak area for this compound. The retention time for Clopidogrel is approximately 20.8 minutes under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a reference standard (e.g., TMS).

Procedure:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

The chemical shifts, coupling constants, and correlation peaks are analyzed to confirm the chemical structure of the (R)-enantiomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its identity.

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

-

Acquire the mass spectrum in positive ion mode.

-

The molecular ion peak [M+H]⁺ should correspond to the molecular weight of the free base (321.82 Da).

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides further structural information. For Clopidogrel, a characteristic daughter ion is observed at m/z 212.0.

Melting Point Determination

The melting point is a key physical property used for identification and purity assessment.

Methodology: Capillary Method

-

Finely powder the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range represents the melting point. For pure substances, this range is typically narrow.[4]

Boiling Point Determination

The boiling point provides information about the volatility of the substance.

Methodology: Micro Boiling Point Method (Thiele Tube)

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil.

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

-

Stop heating and observe. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug substance.

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-methanol) if solubility in water is limited.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Titrate the solution by adding small, precise volumes of the standardized titrant (acid or base).

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijper.org [ijper.org]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Unveiling Clopidogrel Impurity C: A Technical Guide to its Discovery, Origin, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. Among the known related substances of Clopidogrel, Impurity C, the (R)-enantiomer of the active (S)-Clopidogrel, warrants particular attention. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and analytical methodologies for the identification and quantification of Clopidogrel Impurity C, offering valuable insights for professionals in drug development and quality control.

Discovery and Identification

This compound is chemically defined as Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate. It is the dextrorotatory enantiomer of Clopidogrel and is designated as a related compound in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] Its identification as a key impurity is crucial due to the stereospecific activity of Clopidogrel; the therapeutic effect resides solely with the (S)-enantiomer, while the (R)-enantiomer (Impurity C) is devoid of antiplatelet activity and may introduce unnecessary risks.[2]

| Parameter | Value |

| Chemical Name | Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate |

| Synonyms | Clopidogrel USP Related Compound C, (R)-Clopidogrel, Clopidogrel Bisulfate R-Isomer |

| CAS Number | 120202-71-3 (sulfate salt), 120202-69-9 (free base)[1] |

| Molecular Formula | C₁₆H₁₆ClNO₂S (free base) |

| Molecular Weight | 321.82 g/mol (free base) |

Origin of this compound

The presence of this compound in the final drug substance can arise from two primary sources: as a process-related impurity during synthesis and through the chiral inversion of the active (S)-Clopidogrel.

Process-Related Impurity

The synthesis of Clopidogrel often involves a resolution step to separate the desired (S)-enantiomer from the racemic mixture. Incomplete resolution or epimerization during subsequent manufacturing steps can lead to the carryover of the (R)-enantiomer into the final product. The initial synthesis of racemic Clopidogrel produces both enantiomers, and the efficiency of the chiral separation is a critical factor in controlling the level of Impurity C.

Chiral Inversion

Clopidogrel can undergo slow chiral inversion to its (R)-enantiomer under certain conditions. This conversion is influenced by factors such as pH and temperature. Studies have shown that non-enzymatic chiral inversion of Clopidogrel can occur in phosphate (B84403) buffers, with the rate of inversion being pH-dependent.[2] While the inversion is slow, with half-lives estimated to be several days, it highlights the importance of controlled storage and formulation conditions to maintain the stereochemical integrity of Clopidogrel.[2]

The logical relationship for the origin of Impurity C can be visualized as follows:

Experimental Protocols

Synthesis of this compound

A common method for obtaining this compound involves the resolution of racemic Clopidogrel, followed by the isolation of the (R)-enantiomer.

Method 1: Resolution using Camphorsulfonic Acid

-

Dissolution: Dissolve hydrochloric acid Clopidogrel (racemic mixture) in ethyl acetate (B1210297) and water.[3]

-

Neutralization: Adjust the pH to neutral with sodium bicarbonate to obtain the free base.[3]

-

Salt Formation with L-Camphorsulfonic Acid: To the dried organic layer, add L-camphorsulfonic acid. The L-camphorsulfonic acid salt of the (S)-enantiomer will preferentially precipitate.[3]

-

Isolation of (S)-enantiomer salt: Filter the precipitate to obtain the L-camphorsulfonic acid salt of (S)-Clopidogrel.[3]

-

Formation of (R)-enantiomer salt: To the mother liquor containing the enriched (R)-enantiomer, add D-camphorsulfonic acid. The D-camphorsulfonic acid salt of (R)-Clopidogrel will precipitate.[3]

-

Crystallization and Isolation: Allow the mixture to crystallize at a low temperature (e.g., -20°C to 5°C) and then filter to isolate the D-camphorsulfonic acid salt of (R)-Clopidogrel.[3]

-

Conversion to Sulfate (B86663) Salt: The isolated D-camphorsulfonic acid salt is then treated with sulfuric acid to yield this compound (the sulfate salt).[3]

Method 2: From (R)-α-(2-chlorophenyl)glycine derivative

-

Reaction: A mixture of (R)-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) sodium acetate, water, and a phase transfer catalyst (e.g., PEG 400) is prepared.[4]

-

pH Adjustment: The pH of the solution is adjusted to approximately 10 with sodium bicarbonate.[4]

-

Methylation: After cooling, n-butanol is added, followed by the dropwise addition of dimethyl sulfate.[4]

-

Reaction Maintenance: The reaction is stirred at room temperature and then at 40°C, maintaining the pH at around 10.[4]

-

Extraction and Isolation: After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with butyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the oily target product, (R)-methyl-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) acetate (this compound free base).[4]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Clopidogrel and its impurities.

Chiral HPLC Method

-

Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[5]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 100:15 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 226 nm.[5]

-

Temperature: 25°C.[5]

Stability-Indicating UFLC Method

-

Column: Phenomenex C8 (250 mm × 4.6 mm, 5 µm).[6]

-

Mobile Phase: Gradient elution with 0.01 M phosphate buffer (pH 2.0) and acetonitrile.[6]

-

Detection: PDA detector, with the wavelength for Impurity C set at 237 nm.[6]

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Quantitative Data on Formation

The formation of Impurity C via chiral inversion is a critical parameter to monitor during stability studies. The following table summarizes data on the non-enzymatic chiral inversion of Clopidogrel.

| Condition | Half-life of Chiral Inversion | Reference |

| 0.1 M Phosphate Buffer, 37°C | 7 to 12 days (pH dependent) | [2] |

| 5 mg/mL Oral Suspension, 4°C | > 98% of S-enantiomer retained after 60 days | [7] |

| 5 mg/mL Oral Suspension, 25°C | > 98% of S-enantiomer retained after 60 days (slightly more inversion than at 4°C) | [7] |

Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the impurity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Reference standards of this compound with comprehensive characterization data are commercially available from various suppliers and are essential for accurate identification and quantification.

Conclusion

A thorough understanding of the discovery, origin, and analysis of this compound is indispensable for ensuring the quality, safety, and efficacy of Clopidogrel drug products. The implementation of robust synthetic processes with efficient chiral resolution, coupled with validated stability-indicating analytical methods, is crucial for controlling the levels of this impurity. This technical guide provides a foundational resource for researchers and professionals to navigate the challenges associated with the control of stereoisomeric impurities in pharmaceutical development.

References

- 1. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 2. Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101787033B - Method for synthesizing related substance C of clopidogrel hydrogen sulfate - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chiral stability of an extemporaneously prepared clopidogrel bisulfate oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Activity of Clopidogrel's R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel (B1663587), a widely prescribed antiplatelet agent, is a chiral prodrug administered as the S-enantiomer. Its therapeutic efficacy relies on the hepatic conversion to an active thiol metabolite that irreversibly antagonizes the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet aggregation. While the S-enantiomer is the source of the desired antithrombotic activity, the R-enantiomer is also present, often as an impurity, and its pharmacological profile is of significant interest for a comprehensive understanding of clopidogrel's action and for drug development purposes. This technical guide provides a detailed overview of the pharmacological activity of the R-enantiomer of clopidogrel, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways.

Pharmacological Inactivity at the P2Y12 Receptor

The primary mechanism of action of clopidogrel's active metabolite is the inhibition of the P2Y12 receptor. Extensive research has demonstrated that the antiplatelet and antithrombotic effects are exclusively attributed to the S-enantiomer. The R-enantiomer is considered to be devoid of this activity.[1][2][3][4] Studies have consistently shown that the R-enantiomer does not exhibit significant P2Y12 receptor antagonism and, consequently, does not contribute to the inhibition of ADP-induced platelet aggregation.[1][2][3]

Metabolism and Stereoselectivity

Clopidogrel undergoes extensive and complex metabolism, which is stereoselective. The metabolic fate of the R- and S-enantiomers differs significantly, which is a key determinant of their distinct pharmacological activities.

Two major metabolic pathways are involved:

-

Esterase-mediated hydrolysis: The majority of a clopidogrel dose (approximately 85%) is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.[1][5][6][7] This pathway is a major route of elimination for both enantiomers.

-

Cytochrome P450-mediated activation: A smaller fraction of clopidogrel is metabolized by hepatic cytochrome P450 (CYP) enzymes in a two-step oxidative process to form the active thiol metabolite.[1][8][9] This activation pathway is highly stereoselective, favoring the S-enantiomer. The CYP enzymes implicated in this process include CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5.[10][11][12]

The R-enantiomer is also a substrate for CYP enzymes, but its metabolism does not lead to the formation of a P2Y12-inhibiting active metabolite.

Metabolic Pathways of Clopidogrel Enantiomers

Chiral Inversion

The possibility of in vivo chiral inversion of clopidogrel has been investigated. Studies in rats have shown that a small percentage (4-8%) of the (R)-carboxylic acid metabolite can be detected after administration of the S-enantiomer.[2] This is thought to be primarily due to a slow, non-enzymatic inversion of the parent (S)-clopidogrel to (R)-clopidogrel, which is then metabolized to the (R)-carboxylic acid. The (S)-carboxylic acid metabolite itself appears to be configurationally stable.[2]

Off-Target Effects and Toxicity

While the R-enantiomer of clopidogrel is devoid of antithrombotic activity, it is not pharmacologically inert. High doses of the R-enantiomer have been reported to cause convulsions in animal studies.[1][2][3][4][13][14] This central nervous system toxicity is a key reason why clopidogrel is developed and marketed as the pure S-enantiomer.[15]

Quantitative Data

Quantitative data on the pharmacological activity of the R-enantiomer is limited, as research has primarily focused on the active S-enantiomer. The following table summarizes available information.

| Parameter | R-enantiomer | S-enantiomer | Reference |

| P2Y12 Receptor Binding | |||

| pKi (human P2Y12 receptor) | Not reported | 6.9 (for racemic mixture) | |

| Inhibition of [33P]2MeS-ADP binding | No significant inhibition | Potent, irreversible inhibition | [16][17] |

| Platelet Aggregation | |||

| ADP-induced aggregation | No significant inhibition | Potent inhibition | [2][18][19] |

| Metabolism | |||

| In vivo chiral inversion (rat) | - | 4-8% to (R)-acid metabolite | [2] |

| Half-life of non-enzymatic chiral inversion (in vitro) | - | 7-12 days |

Experimental Protocols

Chiral Separation and Analysis of Clopidogrel Enantiomers

The separation and quantification of clopidogrel enantiomers are crucial for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.

Example Protocol for Chiral HPLC:

-

Column: Chiral-AGP (4.0 x 150 mm; 5 µm)

-

Mobile Phase: 16% acetonitrile, 1 mM N,N-dimethyloctylamine, and 10 mM ammonium (B1175870) acetate, buffered to a pH of 5.5.

-

Flow Rate: Not specified.

-

Detection: UV spectrophotometry.

-

Retention Times:

-

S-enantiomer: 14.9 minutes

-

R-enantiomer: 20.4 minutes

-

-

Sample Preparation: Samples from oral suspensions are centrifuged, and the supernatant is diluted with the mobile phase before injection.

This method allows for the resolution and quantification of the R- and S-enantiomers of clopidogrel.[20]

In Vitro Platelet Aggregation Assay

Platelet aggregation assays are used to assess the antiplatelet activity of compounds.

Example Protocol for Optical Aggregometry:

-

Sample: Platelet-rich plasma (PRP) obtained from blood samples.

-

Agonist: ADP (10 and 20 µM) or collagen (1 and 2 µg/mL).

-

Procedure:

-

Baseline platelet aggregation is measured in PRP.

-

Subjects are treated with the test compound (e.g., clopidogrel).

-

Platelet aggregation is measured again after the treatment period.

-

The percentage of inhibition is calculated by comparing the post-treatment aggregation to the baseline.

-

This method can be used to compare the effects of the R- and S-enantiomers on platelet function.[18]

Experimental Workflow for Chiral Purity Analysis

Signaling Pathways

While the R-enantiomer does not directly interact with the P2Y12 signaling pathway, understanding the pathway inhibited by the S-enantiomer provides context for its inactivity. The active metabolite of (S)-clopidogrel irreversibly binds to the P2Y12 receptor, a Gi-coupled receptor. This prevents ADP from binding and subsequently inhibits the downstream signaling cascade that leads to platelet activation and aggregation.

Some studies have suggested that clopidogrel may have anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[21][22] However, these studies have not differentiated between the effects of the two enantiomers. Further research is needed to determine if the R-enantiomer has any activity on this or other signaling pathways.

P2Y12 Signaling Pathway Inhibition by (S)-Clopidogrel

Conclusion

The R-enantiomer of clopidogrel is pharmacologically distinct from the therapeutically active S-enantiomer. It is devoid of antiplatelet activity due to its inability to be metabolized to a P2Y12 receptor antagonist. The metabolism of clopidogrel is highly stereoselective, with the R-enantiomer being primarily metabolized to an inactive carboxylic acid derivative. While largely inactive at the primary therapeutic target, the R-enantiomer is not entirely inert and has been associated with central nervous system toxicity at high doses in animal models. A thorough understanding of the pharmacological profile of the R-enantiomer is essential for ensuring the stereochemical purity and safety of clopidogrel formulations. Further research into potential off-target effects and interactions with other signaling pathways could provide a more complete picture of the in vivo actions of this enantiomer.

References

- 1. scholar.unair.ac.id [scholar.unair.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. P2y(12), a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhanced antiplatelet effect of clopidogrel in patients whose platelets are least inhibited by aspirin: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Clopidogrel Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel (B1663587), a widely prescribed antiplatelet agent, is the chirally pure (S)-enantiomer. Its counterpart, the (R)-enantiomer, is known as Clopidogrel Impurity C. While devoid of therapeutic antiplatelet activity, this compound has been identified as a critical process-related impurity that exhibits a distinct toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on its central nervous system (CNS) effects, genotoxicity, and general toxicity. The information presented herein is intended to support risk assessment and control strategies during the development and manufacturing of clopidogrel-based drug products.

Introduction

Clopidogrel is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet aggregation. The stereochemistry of the molecule is crucial for its pharmacological activity, with the (S)-enantiomer being the active therapeutic agent. This compound, the (R)-enantiomer, is a known impurity that can arise during the synthesis of clopidogrel. Regulatory agencies require strict control of this impurity due to its potential toxicological risks. This document synthesizes the available non-clinical safety data for this compound to provide a detailed toxicological profile.

General Toxicity

While specific studies on the isolated this compound are limited in publicly available literature, some insights can be drawn from toxicity studies of clopidogrel formulations.

A study evaluating a novel clopidogrel resinate formulation included single-dose and 13-week repeated-dose oral toxicity studies in rats. In the single-dose study, no mortality was observed at doses up to 2000 mg/kg/day.[1][2] The 13-week study in rats showed no abnormal symptoms at doses up to 625 mg/kg/day compared to clopidogrel bisulfate.[1][2] It is important to note that these studies were conducted on a formulation containing the active (S)-enantiomer, with Impurity C as a potential component, and do not represent the toxicology of the isolated impurity.

Table 1: Summary of General Toxicity Studies of a Clopidogrel Formulation

| Study Type | Species | Route of Administration | Dose Levels | Key Findings |

| Single-Dose Toxicity[1][2] | Rat | Oral | Up to 2000 mg/kg/day | No mortality observed. |

| 13-Week Repeated-Dose Toxicity[1][2] | Rat | Oral | Up to 625 mg/kg/day | No abnormal symptoms reported compared to the control group. |

Central Nervous System (CNS) Toxicity

The most significant toxicological finding associated with this compound is its potential to induce CNS toxicity, specifically convulsions.

The precise signaling pathways and molecular mechanisms underlying the convulsive effects of this compound have not been elucidated in the reviewed literature. Further research is needed to understand the specific neuronal targets and pathways affected by this compound.

Genotoxicity

The genotoxic potential of the active pharmaceutical ingredient, clopidogrel, has been evaluated in a battery of in vitro and in vivo assays. These studies on clopidogrel have consistently shown a lack of genotoxic activity.[4]

Specifically, clopidogrel was not genotoxic in the following tests:

-

Ames test (in vitro)[4]

-

DNA-repair test in rat hepatocytes (in vitro)[4]

-

Gene mutation assay in Chinese hamster fibroblasts (in vitro)[4]

-

Metaphase chromosome analysis of human lymphocytes (in vitro)[4]

-

Micronucleus test in mice (in vivo, oral route)[4]

While these results pertain to the (S)-enantiomer, they provide a degree of confidence in the general chemical structure. However, dedicated genotoxicity studies on the isolated this compound are not detailed in the available literature. Given its potential as a significant impurity, a thorough assessment of its genotoxic profile would be a critical component of a complete toxicological evaluation.

Experimental Protocols

Detailed experimental protocols for the pivotal non-clinical toxicology studies on this compound are not publicly available. However, based on standard toxicological practices, the following methodologies would likely be employed.

General Toxicity Studies (Rodent)

A typical study design for a 13-week repeated-dose oral toxicity study in rats would involve the following:

-

Test System: Sprague-Dawley rats, both male and female.

-

Groups: A control group receiving the vehicle, and at least three dose groups receiving low, mid, and high doses of the test article (this compound).

-

Administration: Daily oral gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry evaluations at termination.

-

Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

CNS Safety Pharmacology

To assess the potential for CNS toxicity, a functional observational battery (FOB) and motor activity assessment in rats would be a standard approach:

-

Test System: Wistar or Sprague-Dawley rats.

-

Groups: A control group and multiple dose groups of this compound.

-

Administration: A single oral or intravenous administration.

-

Assessments:

-

Home cage observations: Posture, activity level.

-

Open field observations: Gait, arousal, stereotypies, convulsions.

-

Manipulative observations: Sensorimotor responses, reflexes.

-

Motor Activity: Quantified using an automated activity monitoring system.

-

Genotoxicity Assays

The standard battery of genotoxicity tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. Different strains of Salmonella typhimurium and Escherichia coli would be exposed to varying concentrations of this compound with and without metabolic activation.

-

In Vitro Mammalian Cell Gene Mutation Test: Typically using mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to detect gene mutations.

-

In Vitro Mammalian Chromosomal Aberration Test: To assess for chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).

-

In Vivo Micronucleus Test: To evaluate chromosomal damage in bone marrow erythrocytes of mice or rats following administration of the test substance.

Visualizations

Caption: Overview of a typical toxicological evaluation workflow for a pharmaceutical impurity.

Conclusion

The available data indicates that this compound is a critical impurity to monitor and control in the manufacturing of clopidogrel. Its primary toxicological concern is dose-dependent CNS toxicity, manifesting as convulsions in animal models. While comprehensive quantitative data and detailed experimental protocols are not widely published, the qualitative evidence of neurotoxicity necessitates stringent control of this impurity to ensure patient safety. The genotoxicity profile of clopidogrel is negative; however, specific data for Impurity C is lacking. This technical guide highlights the key toxicological aspects of this compound and underscores the need for robust analytical methods and process controls to minimize its presence in the final drug product. Further research into the mechanisms of CNS toxicity would provide a more complete understanding of its risk profile.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Clopidogrel Impurity C

Introduction

Clopidogrel (B1663587) is an antiplatelet agent widely used to prevent atherothrombotic events.[1][2] During its synthesis and storage, process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One critical impurity is Clopidogrel Impurity C, which is the (R)-enantiomer of Clopidogrel.[3][4][5] The active pharmaceutical ingredient (API) is the (+)-(S)-enantiomer. Pharmacopoeial methods often require a chiral HPLC method to ensure the separation and quantification of this enantiomeric impurity.[5][6]

This application note details a robust HPLC method for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. The method is stability-indicating, capable of separating Impurity C from the active pharmaceutical ingredient (API) and other potential degradation products.

Method Development and Validation

The development of a suitable HPLC method for Clopidogrel and its impurities involves a systematic approach to optimize the separation of all relevant compounds.[7] Forced degradation studies are essential to ensure the method is stability-indicating.[8][9][10][11] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[8][11] The developed HPLC method must be able to separate the API from all these degradation products and impurities.[9][12]

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][8] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7][8]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC System | Quaternary HPLC system with a UV detector |

| Column | Chiral AGP, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and 10mM Potassium Dihydrogen Phosphate buffer (pH 4.5) in a ratio of 22:78 (v/v)[7] |

| Flow Rate | 1.0 mL/min[7][12] |

| Column Temperature | 45 °C[12] |

| Detection Wavelength | 220 nm[1][12] |

| Injection Volume | 10 µL[1] |

| Run Time | Approximately 35 minutes[12] |

Experimental Protocols

Preparation of Solutions

1. Buffer Preparation (10mM Potassium Dihydrogen Phosphate, pH 4.5):

-

Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[7]

-

Adjust the pH to 4.5 with orthophosphoric acid.[7]

-

Filter the buffer solution through a 0.45 µm membrane filter and degas.

2. Mobile Phase Preparation:

-

Mix acetonitrile and the prepared buffer in a ratio of 22:78 (v/v).[7]

-

Sonicate for 15 minutes to degas the mobile phase.

3. Diluent Preparation:

-

Use the mobile phase as the diluent.

4. Standard Stock Solution Preparation (Clopidogrel and Impurity C):

-

Accurately weigh and transfer about 10 mg of Clopidogrel working standard and 10 mg of this compound working standard into separate 100 mL volumetric flasks.

-

Add about 70 mL of diluent and sonicate to dissolve.

-

Make up the volume to 100 mL with the diluent.

5. Standard Solution Preparation:

-

From the standard stock solutions, prepare a mixed standard solution containing Clopidogrel and Impurity C at the desired concentration levels (e.g., for linearity studies). For routine analysis, a concentration of 0.5 mg/mL for the sample is often used.[1]

6. Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 50 mg of Clopidogrel and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method Validation Summary

The following table summarizes the typical validation parameters for this method.

| Validation Parameter | Result |

| Linearity Range (Impurity C) | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. A standard solution is injected six times, and the following parameters are evaluated.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

| Resolution | > 1.5 between Clopidogrel and Impurity C[7] |

Diagrams

Caption: Workflow for HPLC Method Development and Validation.

Caption: Protocol for Routine Sample Analysis.

References

- 1. hplc.eu [hplc.eu]

- 2. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-Clopidogrel | C16H16ClNO2S | CID 667556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clopidogrel EP Impurity C | 120202-71-3 | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]

- 7. wjpls.org [wjpls.org]

- 8. jpionline.org [jpionline.org]

- 9. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Sensitive Detection of Clopidogrel Impurity C in Pharmaceutical Formulations by UPLC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Clopidogrel (B1663587) Impurity C, the (R)-enantiomer of Clopidogrel, in pharmaceutical drug products. The method utilizes a chiral stationary phase for the effective separation of the two enantiomers and tandem mass spectrometry for highly selective and sensitive detection. A straightforward sample preparation procedure from clopidogrel tablets is also described. This method is suitable for quality control and stability testing of Clopidogrel formulations.

Introduction

Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events. It is the (S)-enantiomer that is pharmacologically active. The presence of the inactive (R)-enantiomer, designated as Impurity C, is a critical quality attribute that needs to be monitored and controlled in pharmaceutical formulations. This application note provides a detailed protocol for a UPLC-MS/MS method that enables the chiral separation and sensitive quantification of Clopidogrel Impurity C.

Experimental

Reagents and Materials

-

Clopidogrel Bisulfate Reference Standard

-

This compound (R-enantiomer) Reference Standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Clopidogrel Tablets

Sample Preparation

-

Tablet Sample Preparation:

-

Weigh and finely powder a representative number of Clopidogrel tablets (e.g., 20 tablets) to obtain a homogenous sample.

-

Accurately weigh a portion of the powdered tablets equivalent to 75 mg of Clopidogrel into a 100 mL volumetric flask.

-

Add approximately 70 mL of a diluent (e.g., Methanol:Water 50:50 v/v), and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in the diluent at a concentration of 100 µg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve over the desired concentration range (e.g., 1-800 ng/mL).

-

UPLC-MS/MS Method

UPLC System: A high-performance UPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiral UPLC Column (e.g., Ultron ES-OVM, 150 x 2.0 mm, 5 µm or similar) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 78 | 22 |

| 5.0 | 78 | 22 |

| 5.1 | 20 | 80 |

| 6.0 | 20 | 80 |

| 6.1 | 78 | 22 |

| 8.0 | 78 | 22 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Clopidogrel | 322.0 | 212.0 | 30 | 15 |

| This compound | 322.0 | 212.0 | 30 | 15 |

Results and Discussion

The developed UPLC-MS/MS method allows for the successful chiral separation of Clopidogrel and its (R)-enantiomer, Impurity C. The use of a chiral stationary phase is essential for resolving the two isomers, which are indistinguishable by mass spectrometry alone. The Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for the detection of Impurity C, even at low levels.

Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative performance of the method is summarized in the table below.

Table 2: Quantitative Performance Data

| Parameter | This compound |

| Linearity Range | 1 - 800 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.997[1] |

| Limit of Detection (LOD) | ~0.5 ng/mL (estimated) |

| Limit of Quantification (LOQ) | ~1 ng/mL[1] |

| Intra-day Precision (%CV) | < 10.9%[1] |

| Inter-day Precision (%CV) | < 10.9%[1] |

| Accuracy | 88.5% - 101.3%[1] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

This application note details a robust and sensitive UPLC-MS/MS method for the determination of this compound in pharmaceutical tablets. The method is suitable for routine quality control analysis and stability studies, ensuring the safety and efficacy of Clopidogrel drug products. The provided protocol offers a clear and straightforward approach for researchers and analysts in the pharmaceutical industry.

References

Application Note: Enantioselective Analysis of Clopidogrel by Capillary Electrophoresis

Introduction

Clopidogrel (B1663587) is an antiplatelet medication widely used to prevent blood clots in patients who have had a recent heart attack or stroke, and in those with peripheral artery disease. It is a prodrug that is metabolized in the liver to its active form. Clopidogrel possesses a chiral center, resulting in two enantiomers: the therapeutically active S-enantiomer and the inactive R-enantiomer. Due to the differences in their pharmacological activity, the enantiomeric purity of Clopidogrel is a critical quality attribute in pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1] This application note details a robust capillary zone electrophoresis (CZE) method for the enantioselective separation and quantification of Clopidogrel.

Principle of Separation

The chiral separation of Clopidogrel enantiomers by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). In this method, a sulfated beta-cyclodextrin (B164692) (SCD) is employed as the chiral selector.[2][3] The underlying principle involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) (the host) and the Clopidogrel enantiomers (the guests). The differential stability of these diastereomeric complexes leads to different electrophoretic mobilities for the S- and R-enantiomers, enabling their separation. The use of a reversed polarity mode is crucial for the analysis of the positively charged Clopidogrel enantiomers.

Experimental Protocol

This protocol outlines the steps for the enantioselective analysis of Clopidogrel using capillary zone electrophoresis.

1. Instrumentation and Materials

-

Instrumentation: Capillary Electrophoresis system equipped with a UV detector.

-

Capillary: Uncoated fused-silica capillary (e.g., 50.0 µm internal diameter, 31.2 cm total length).[3]

-

Reagents:

-

Clopidogrel bisulfate reference standard

-

Triethylamine

-

Phosphoric acid

-

Sulfated beta-cyclodextrin (SCD)

-

Methanol (B129727) (for sample preparation)

-

Deionized water

-

2. Preparation of Solutions

-

Background Electrolyte (BGE): Prepare a 10 mM triethylamine-phosphoric acid buffer.[3] Adjust the pH to 2.3 with phosphoric acid.[3] Add sulfated beta-cyclodextrin (SCD) to the buffer to a final concentration of 5% (m/v).[3]

-